N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-(3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring three distinct moieties:
- Pyrazole core: Substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. This substitution pattern enhances metabolic stability and modulates electronic properties due to the electron-withdrawing fluorine atom .
- Furan-2-carboxamide: Attached via an amide linkage, this moiety may contribute to hydrogen bonding interactions in biological systems.
Properties
IUPAC Name |
N-[5-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-27-17(11-16(26-27)13-4-6-14(23)7-5-13)21(30)28-9-8-15-19(12-28)32-22(24-15)25-20(29)18-3-2-10-31-18/h2-7,10-11H,8-9,12H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSGJPSWJZTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups, including a pyrazole moiety, a furan ring, and a thiazolo-pyridine structure. The presence of a fluorophenyl group enhances its pharmacological properties. The molecular formula can be represented as follows:
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Contains nitrogen atoms contributing to reactivity |
| Furan Ring | Enhances lipophilicity and bioavailability |
| Thiazolo-Pyridine Structure | Imparts unique biological activity |
| Fluorophenyl Substituent | Modifies electronic properties |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms for this compound may involve:
- Inhibition of Enzymes : The presence of the pyrazole group is known to inhibit various enzymes linked to inflammatory pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, potentially modulating neurotransmitter activity.
- Cell Cycle Regulation : Similar compounds have been noted for their ability to affect cell cycle progression in cancer cells.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound under discussion showed promising results in inhibiting cell proliferation in vitro, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : In a model of induced inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This aligns with findings from related pyrazole compounds that target inflammatory pathways.
- Antimicrobial Properties : Preliminary tests indicated that the compound possesses antimicrobial activity against certain bacterial strains. This suggests further exploration into its use as an antibacterial agent.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on Pyrazole
- Compound 1 () : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (): Features a difluorophenyl substituent instead of monofluoro. Increased electron-withdrawing effects may enhance reactivity in nucleophilic substitutions compared to the target’s 4-fluorophenyl group .
Halogenated Pyrazole Derivatives
Compounds with Heterocyclic Carboxamide Moieties
Furan-Based Analogues
- N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (): Replaces the furan-2-carboxamide with a carbohydrazide-linked 5-methylfuran. The methyl group on furan may improve metabolic stability compared to the target’s unsubstituted furan .
- N-(5-(5-(Furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide () :
Thiazolo-Pyridine and Related Heterocycles
- 5-(4-Bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () :
- N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Thieno-pyrazole scaffold with trifluoromethyl substitution. Demonstrates the impact of sulfur-containing heterocycles on binding affinity, a feature shared with the target’s thiazolo-pyridine .
Implications for Further Research
- The target compound’s combination of pyrazole, thiazolo-pyridine, and furan-amide moieties distinguishes it from analogues in the evidence.
- Comparative studies should prioritize synthesizing the target and evaluating its pharmacokinetic properties (e.g., solubility, metabolic stability) against ’s isoxazole derivative .
- Structural confirmation via X-ray crystallography (as in ) would validate conformational assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
